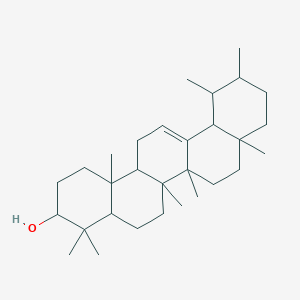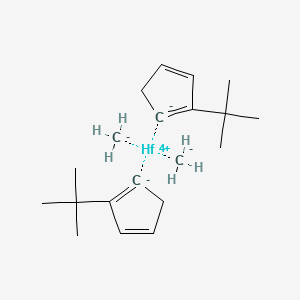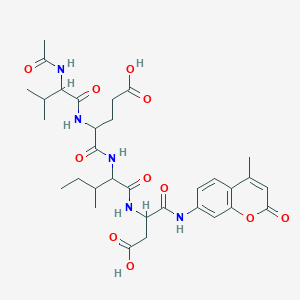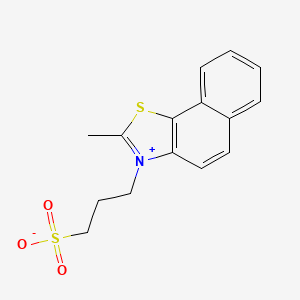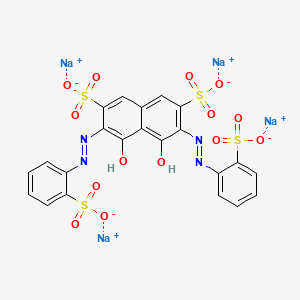
Sulfonazo III Sodium Salt (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonazo III Sodium Salt (Technical Grade): , also known as 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt, is a complex organic compound with the molecular formula C22H12N4Na4O14S4 and a molecular weight of 776.57 g/mol . This compound is widely used as a spectrophotometric reagent for the detection of alkaline earth metals and as an indicator for sulfate titrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfonazo III Sodium Salt is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine, such as sulfanilic acid, is diazotized using sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with chromotropic acid under controlled pH conditions to form the azo dye.
Industrial Production Methods: Industrial production of Sulfonazo III Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired technical grade.
Análisis De Reacciones Químicas
Types of Reactions: Sulfonazo III Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the parent compound.
Reduction Products: Amines derived from the reduction of azo groups.
Substitution Products: Derivatives with substituted sulfonic acid groups.
Aplicaciones Científicas De Investigación
Chemistry: Sulfonazo III Sodium Salt is extensively used as a spectrophotometric reagent for the detection and quantification of alkaline earth metals such as calcium and magnesium .
Biology: In biological research, it is used as a staining agent for the detection of specific biomolecules in various assays .
Medicine: The compound is employed in diagnostic assays to detect and measure sulfate concentrations in biological samples .
Industry: In industrial applications, Sulfonazo III Sodium Salt is used as an indicator in sulfate titrations and other analytical procedures .
Mecanismo De Acción
Mechanism: Sulfonazo III Sodium Salt functions by forming complexes with metal ions, leading to a color change that can be measured spectrophotometrically. The azo groups in the compound interact with metal ions, resulting in a shift in the absorption spectrum .
Molecular Targets and Pathways: The primary molecular targets are metal ions such as calcium and magnesium. The compound forms stable complexes with these ions, facilitating their detection and quantification .
Comparación Con Compuestos Similares
Chromeazurol S: Another azo dye used as a spectrophotometric reagent for metal ion detection.
Arsenazo III: Used for the detection of rare earth elements and actinides.
Bathocuproinedisulfonic Acid Disodium Salt: Employed in the detection of copper ions.
Uniqueness: Sulfonazo III Sodium Salt is unique due to its high specificity for alkaline earth metals and its ability to function as an indicator for sulfate titrations. Its distinct absorption spectrum and color change properties make it a valuable tool in various analytical applications .
Propiedades
Fórmula molecular |
C22H12N4Na4O14S4 |
|---|---|
Peso molecular |
776.6 g/mol |
Nombre IUPAC |
tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
Clave InChI |
FCMRBZBGGXLKBC-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


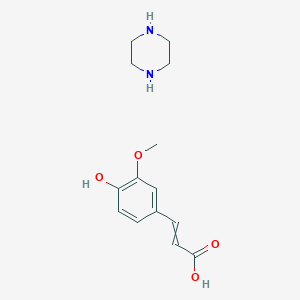
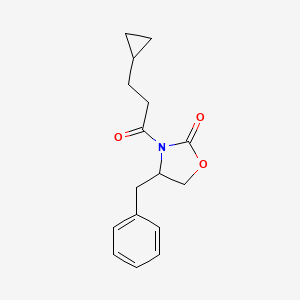
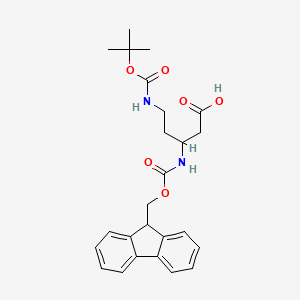
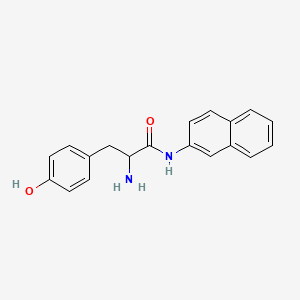
![4-[[6-amino-2-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13400985.png)
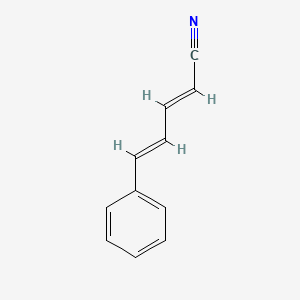
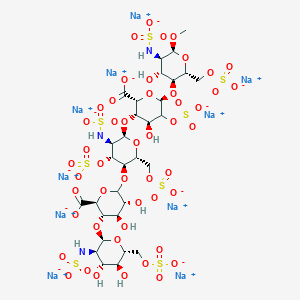
![(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13401011.png)
![3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid](/img/structure/B13401013.png)
